molecular formula C18H19N3O B5769310 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL

4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL

Cat. No.: B5769310
M. Wt: 293.4 g/mol
InChI Key: XXRYDMOSGQXLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is a synthetic organic compound that features a benzodiazole moiety linked to a phenol group through a prop-2-en-1-yl chain

Properties

IUPAC Name

4-methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h3-9,11,22H,1,10,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRYDMOSGQXLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL typically involves the following steps:

    Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The benzodiazole intermediate is then alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.

    Coupling with Phenol: The alkylated benzodiazole is coupled with 4-methylphenol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives using reducing agents such as sodium borohydride.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Nitro or halogenated phenol derivatives.

Scientific Research Applications

4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.

Mechanism of Action

The mechanism of action of 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation by binding to active sites of enzymes and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-2-({[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL
  • 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)BENZENESULFONAMIDE

Uniqueness

4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is unique due to its specific structural features that confer distinct electronic properties and biological activity. Its combination of a benzodiazole moiety with a phenol group linked through a prop-2-en-1-yl chain allows for versatile chemical modifications and diverse applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.